

Application Notes & Protocols: Ultrasound-Assisted Extraction of Xanthones and Anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Hydroxy-1-methoxyxanthone	
Cat. No.:	B042490	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the efficient extraction of two important classes of bioactive compounds, xanthones and anthraquinones, using Ultrasound-Assisted Extraction (UAE). UAE offers a potent and efficient alternative to conventional extraction methods, often resulting in higher yields in shorter timeframes with reduced solvent consumption.

Introduction to Ultrasound-Assisted Extraction

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. The formation, growth, and implosion of microscopic bubbles generate intense local heating, high pressure, and strong shear forces. This phenomenon disrupts plant cell walls, enhancing solvent penetration and facilitating the release of target compounds into the solvent matrix, thereby accelerating the mass transfer process.

Application 1: Extraction of Xanthones from Mangosteen (Garcinia mangostana L.) Pericarp

Xanthones, particularly α -mangostin, are abundant in the pericarp of mangosteen and are renowned for their antioxidant, anti-inflammatory, and antimicrobial properties. UAE has been demonstrated to be a highly effective method for their extraction.

Quantitative Data Summary

The following table summarizes the optimized parameters and corresponding yields for the ultrasound-assisted extraction of xanthones from mangosteen pericarp.

Parameter	Optimized Value	Xanthone Yield (mg/g of dried sample)	Reference
Frequency	40 kHz	93 ppm (total xanthones)	[1][2][3][4]
Temperature	35°C	93 ppm (total xanthones)	[1][2][3][4]
Sonication Time	30 minutes	93 ppm (total xanthones)	[1][2][3][4]
Solvent	Methanol	93 ppm (total xanthones)	[1][2][3]
Solid-to-Solvent Ratio	1:10 (g/mL)	93 ppm (total xanthones)	[1][2][3]
Temperature	33°C	0.1760	[5][6][7]
Amplitude	75%	0.1760	[5][6][7]
Solvent	80% Ethanol	0.1760	[5][6][7]
Extraction Time	0.5 hours	0.1760	[5][6][7]

Experimental Protocol: UAE of Xanthones

This protocol is based on optimized conditions for achieving high xanthone yields.

- 1. Materials and Equipment:
- Dried mangosteen pericarp, ground to a fine powder (particle size 0.2-0.5 mm).
- Methanol or 80% Ethanol.

- Ultrasonic bath or probe sonicator with temperature and power/amplitude control.
- Beakers or extraction vessels.
- Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration system).
- Rotary evaporator for solvent removal.
- Analytical balance.
- 2. Procedure:
- Weigh 10 g of powdered mangosteen pericarp and place it into a 250 mL beaker.
- Add 100 mL of the chosen solvent (Methanol or 80% Ethanol) to achieve a 1:10 solid-tosolvent ratio.
- Place the beaker in the ultrasonic bath.
- Set the ultrasonic frequency to 40 kHz and the temperature to 35°C (if using methanol) OR set the ultrasonic amplitude to 75% and the temperature to 33°C (if using 80% ethanol).
- Sonicate the mixture for 30 minutes.
- After sonication, filter the mixture to separate the extract from the solid residue.
- Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
- Dry the resulting crude extract in a vacuum oven to a constant weight.
- Determine the yield and proceed with further purification or analysis (e.g., HPLC).

Experimental Workflow for Xanthone Extraction

Click to download full resolution via product page

Caption: Workflow for the ultrasound-assisted extraction of xanthones.

Application 2: Extraction of Anthraquinones from Rhubarb (Rheum palmatum L.)

Anthraquinones are a major class of bioactive compounds found in plants like rhubarb, known for their laxative, anti-inflammatory, and anticancer properties. UAE provides an efficient means for their extraction.

Quantitative Data Summary

The following table summarizes the optimized parameters and corresponding yields for the ultrasound-assisted extraction of five anthraquinones (aloe-emodin, rhein, emodin, chrysophanol, and physcion) from Rheum palmatum L.[8][9]

Parameter	Optimized Value	Total Anthraquinone Yield (mg/g of sample)	Reference
Solvent	84% Methanol	17.55	[8][9]
Extraction Time	33 minutes	17.55	[8][9]
Extraction Temperature	67°C	17.55	[8][9]
Sonication Frequency	40 kHz	17.55	[8]
Solid-to-Solvent Ratio	1:15 (g/mL)	17.55	[8]

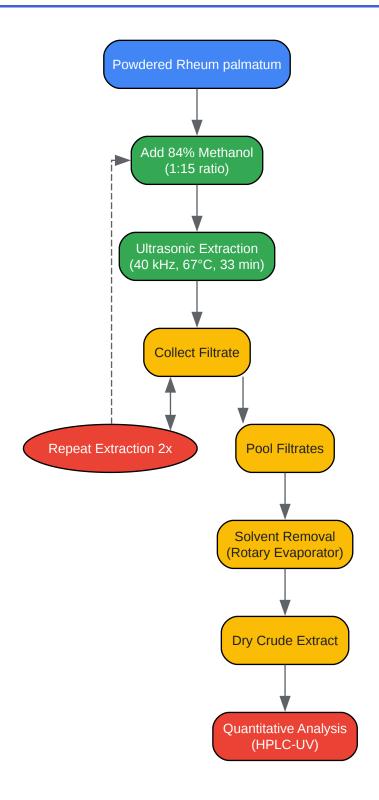
Experimental Protocol: UAE of Anthraquinones

This protocol is based on the response surface methodology optimized conditions for the extraction of anthraquinones from Rheum palmatum L.[8][9]

extraction of anthraquinones from Rheum paimatum L.[8][9]	

- Dried Rheum palmatum L. root or rhizome, powdered (particle size 0.2-0.5 mm).
- 84% Methanol in water.

1. Materials and Equipment:


- Ultrasonic bath with precise temperature control.
- Extraction flasks.
- Filtration system.
- Rotary evaporator.
- Analytical balance.
- 2. Procedure:
- Accurately weigh approximately 1.0 g of the powdered plant material.
- Place the powder into an extraction flask.
- Add 15 mL of 84% methanol to achieve a 1:15 solid-to-solvent ratio.
- Place the flask in the ultrasonic bath.
- Set the sonication frequency to 40 kHz and the temperature to 67°C.
- Extract for a duration of 33 minutes.
- After the extraction period, collect the filtrate.
- Re-extract the residue twice more with the same volume of fresh solvent under the same conditions to ensure exhaustive extraction.

- Pool the filtrates from all three extraction cycles.
- Concentrate the combined extract using a rotary evaporator.
- Dry the crude anthraquinone extract to a constant weight.
- Quantify the individual and total anthraquinone content using a validated analytical method such as HPLC-UV.[8]

Experimental Workflow for Anthraquinone Extraction

Click to download full resolution via product page

Caption: Workflow for the ultrasound-assisted extraction of anthraquinones.

Concluding Remarks

Ultrasound-assisted extraction is a robust and efficient technology for the recovery of xanthones and anthraquinones from plant matrices. The provided protocols offer a standardized starting point for researchers. It is important to note that optimal conditions may vary depending on the specific plant material, the scale of extraction, and the specific ultrasonic equipment used. Therefore, for novel applications, it is recommended to perform an optimization study of the key parameters to maximize extraction efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of frequency, temperature, and time of sonication on xanton content of mangosteen (Garcinia mangostana L.) peel extract through ultrasound assisted extraction | E3S Web of Conferences [e3s-conferences.org]
- 4. (PDF) Effect of frequency, temperature, and time of sonication on xanton content of mangosteen (Garcinia mangostana L.) peel extract through ultrasound assisted extraction (2019) | Suryono Suryono | 5 Citations [scispace.com]
- 5. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Use of Response Surface Methodology to Optimize the Ultrasound-Assisted Extraction of Five Anthraquinones from Rheum palmatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Ultrasound-Assisted Extraction of Xanthones and Anthraquinones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042490#ultrasound-assisted-extraction-of-xanthones-and-anthraquinones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com